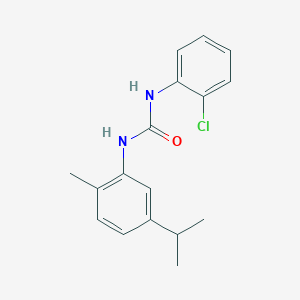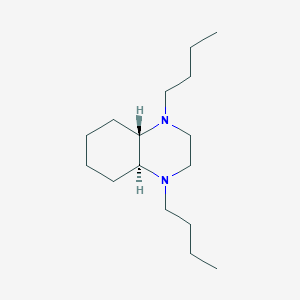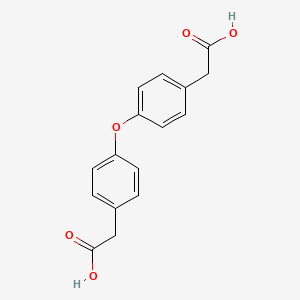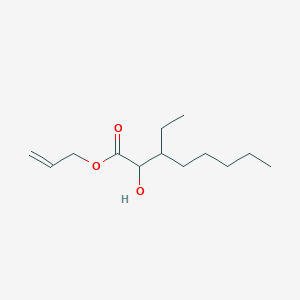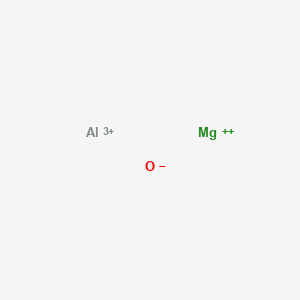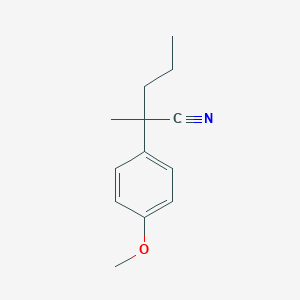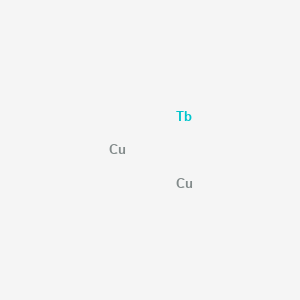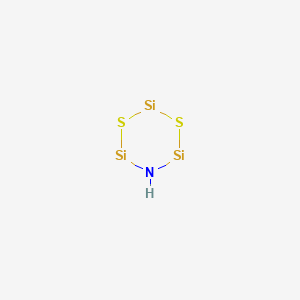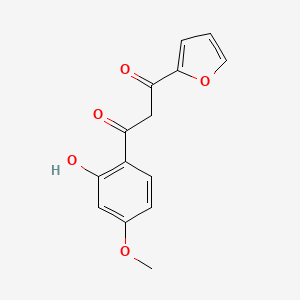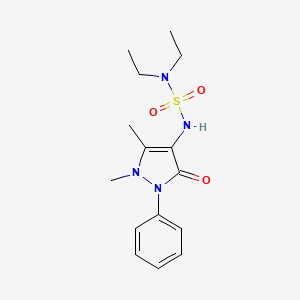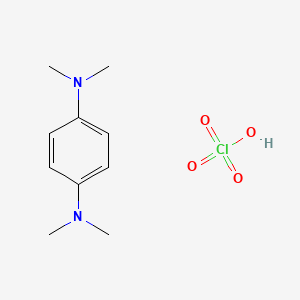
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine is a compound that combines the strong oxidizing properties of perchloric acid with the structural complexity of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride:
NaClO4+HCl→NaCl+HClO4
This reaction is usually carried out in an aqueous solution and can be purified by distillation .
For 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine, the synthesis involves the methylation of benzene-1,4-diamine using methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of perchloric acid can also be achieved through the anodic oxidation of aqueous chlorine at a platinum electrode . This method is more direct and avoids the use of salts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Perchloric acid is a powerful oxidizer, especially when hot. It can oxidize various organic and inorganic compounds.
Reduction: Although less common, perchloric acid can participate in reduction reactions under specific conditions.
Substitution: 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include perchloric acid itself, often used in concentrated form.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: The major products depend on the substrate being oxidized but can include various oxidized organic and inorganic compounds.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine.
Scientific Research Applications
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, particularly in oxidation and substitution reactions.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Mechanism of Action
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to participate in various redox reactions. The molecular targets include organic and inorganic compounds that can be oxidized. The pathways involved typically include electron transfer processes that result in the oxidation of the target compounds.
Comparison with Similar Compounds
Similar Compounds
- Hydrochloric acid
- Hypochlorous acid
- Chlorous acid
- Chloric acid
Uniqueness
Perchloric acid is unique due to its extremely high acidity and strong oxidizing properties, which make it more reactive than other similar acids. The combination with 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine adds further complexity and potential for specialized applications in various fields.
Properties
CAS No. |
10404-70-3 |
|---|---|
Molecular Formula |
C10H17ClN2O4 |
Molecular Weight |
264.70 g/mol |
IUPAC Name |
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2.ClHO4/c1-11(2)9-5-7-10(8-6-9)12(3)4;2-1(3,4)5/h5-8H,1-4H3;(H,2,3,4,5) |
InChI Key |
UHLAEMIINPKTNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C)C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


